4-(Difluoromethyl)pyrimidine-2-carbonitrile
CAS No.: 1416821-61-8
Cat. No.: VC7429824
Molecular Formula: C6H3F2N3
Molecular Weight: 155.108
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1416821-61-8 |
---|---|
Molecular Formula | C6H3F2N3 |
Molecular Weight | 155.108 |
IUPAC Name | 4-(difluoromethyl)pyrimidine-2-carbonitrile |
Standard InChI | InChI=1S/C6H3F2N3/c7-6(8)4-1-2-10-5(3-9)11-4/h1-2,6H |
Standard InChI Key | VBGDEFRFUQRWLW-UHFFFAOYSA-N |
SMILES | C1=CN=C(N=C1C(F)F)C#N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a pyrimidine ring—a six-membered heterocycle with two nitrogen atoms at the 1- and 3-positions—substituted with a difluoromethyl group (-CFH) at the 4-position and a nitrile group (-CN) at the 2-position. The difluoromethyl group enhances metabolic stability and lipophilicity, while the nitrile moiety serves as a hydrogen bond acceptor, influencing molecular interactions in biological systems .
Table 1: Key Physicochemical Properties
Property | Value/Rationale |
---|---|
Molecular Formula | CHFN |
Molecular Weight | 155.11 g/mol |
LogP (Predicted) | ~1.2 (moderate lipophilicity) |
pKa (Nitrile) | ~-5 (highly acidic due to -CN) |
Boiling Point | Estimated 180–200°C (decomposes) |
Synthetic Strategies
Retrospective Analysis of Analogous Compounds
The synthesis of 4-(difluoromethyl)pyridin-2-amine, as described in recent literature, involves a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride . While this route targets a pyridine scaffold, similar strategies may be adaptable for pyrimidine derivatives:
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Difluoroacetylation: Reacting a pyrimidine precursor with 2,2-difluoroacetic anhydride to introduce the difluoromethyl group.
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Cyclization: Forming the pyrimidine ring via condensation reactions, such as the Guareschi-Thorpe synthesis, using malononitrile derivatives.
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Nitrile Installation: Introducing the -CN group through nucleophilic substitution or cyanation reactions.
Table 2: Hypothetical Synthesis Route
Applications in Drug Discovery
Kinase Inhibitor Development
Fluorinated pyrimidines are critical in designing kinase inhibitors due to their ability to modulate enzyme selectivity and pharmacokinetics. For example, 4-(difluoromethyl)pyridin-2-amine is a key intermediate in mTOR and PI3K inhibitors like PQR620 and PQR530 . By analogy, 4-(difluoromethyl)pyrimidine-2-carbonitrile could serve as a bioisostere in analogous drug candidates, leveraging its nitrile group for hydrogen bonding with kinase active sites.
Agricultural Chemistry
The nitrile group’s reactivity makes the compound a potential precursor for herbicides and pesticides. Fluorinated pyrimidines are known to disrupt nucleic acid synthesis in pests, suggesting applications in crop protection .
Hazard | Precaution |
---|---|
Cyanide Release | Use fume hoods; monitor air quality |
Skin Irritation | Wear nitrile gloves and lab coats |
Environmental Impact | Avoid aqueous disposal; incinerate |
Future Research Directions
Expanding Synthetic Methodologies
Future work should explore:
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Catalytic Cyanation: Using palladium catalysts to improve nitrile installation efficiency.
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Flow Chemistry: Enabling continuous production to enhance scalability and reduce hazardous intermediate handling .
Biological Screening
Prioritize in vitro assays to evaluate the compound’s efficacy against kinase targets (e.g., EGFR, VEGFR) and its cytotoxicity profile.
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